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molecular formula C5H12O2 B165432 2-Propoxyethanol CAS No. 2807-30-9

2-Propoxyethanol

Cat. No. B165432
M. Wt: 104.15 g/mol
InChI Key: YEYKMVJDLWJFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06369083B1

Procedure details

2-Propoxyethanol (1.89 g, 18.1 mmol) was dissolved in 50 mL THF, treated with potassium tert-butoxide (3.05 g, 27.2 mmol), stirred to uniform solution, placed in an addition funnel, and added dropwise to a solution of 2,6-difluoropyridine in 50 mL THF. After stirring overnight at room temperature, the solution was diluted with brine and extracted with ether. The ether extracts were combined and dried over Na2SO4, then concentrated in vacuo to yield 2-fluoro-6-(2-propoxyethoxy)-pyridine (3.33 g, 93%) as a yellow oil.
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][CH2:6][OH:7])[CH2:2][CH3:3].CC(C)([O-])C.[K+].F[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[N:16]=1>C1COCC1.[Cl-].[Na+].O>[F:21][C:17]1[CH:18]=[CH:19][CH:20]=[C:15]([O:7][CH2:6][CH2:5][O:4][CH2:1][CH2:2][CH3:3])[N:16]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
C(CC)OCCO
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.05 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
stirred to uniform solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in an addition funnel
STIRRING
Type
STIRRING
Details
After stirring overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=NC(=CC=C1)OCCOCCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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